6-Amino-5-methoxypicolinonitrile 6-Amino-5-methoxypicolinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432519
InChI: InChI=1S/C7H7N3O/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,1H3,(H2,9,10)
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

6-Amino-5-methoxypicolinonitrile

CAS No.:

Cat. No.: VC17432519

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-methoxypicolinonitrile -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 6-amino-5-methoxypyridine-2-carbonitrile
Standard InChI InChI=1S/C7H7N3O/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,1H3,(H2,9,10)
Standard InChI Key GVFYRYDJVSEREX-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=C(C=C1)C#N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Amino-5-methoxypicolinonitrile belongs to the picolinonitrile family, characterized by a pyridine ring substituted with a cyano group at the 2-position. Its IUPAC name, 6-amino-5-methoxy-pyridine-2-carbonitrile, reflects the positions of its functional groups:

  • Amino group (-NH₂): Positioned at the 6th carbon, this group enhances solubility in polar solvents and participates in hydrogen bonding.

  • Methoxy group (-OCH₃): Located at the 5th carbon, it introduces steric and electronic effects that influence reactivity.

  • Cyano group (-CN): At the 2nd carbon, this strong electron-withdrawing group directs electrophilic substitution reactions to specific ring positions .

The molecular formula C₇H₇N₃O corresponds to a molar mass of 149.15 g/mol. Key identifiers include:

PropertyValueSource
CAS Registry Number1805928-77-1
Synonyms6-Amino-5-methoxy-2-cyanopyridine
European EC NumberNot available-

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for 6-amino-5-methoxypicolinonitrile are scarce in publicly available literature, computational models predict its properties:

  • logP (Octanol-Water): Estimated at 0.87, suggesting moderate hydrophobicity.

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH₂) and 5 acceptors (N, O, CN) .

  • Rotatable Bonds: 1 (methoxy group), indicating conformational flexibility.

Quantum mechanical calculations using DFT methods could further elucidate its electronic structure, particularly the influence of the cyano group on ring aromaticity.

Synthetic Pathways and Industrial Production

Reported Synthesis Methods

  • Nucleophilic Aromatic Substitution: Reacting 5-methoxy-6-nitropicolinonitrile with ammonia under high pressure .

  • Cyanation Reactions: Introducing a cyano group to pre-functionalized pyridine intermediates using CuCN or Pd-catalyzed cross-couplings .

Adapting these methods would require optimizing reaction conditions to account for the steric effects of the 2-cyano group.

Scale-Up Challenges

Industrial production faces hurdles such as:

  • Purification Complexity: Separation from regioisomers due to similar polarity.

  • Nitrogen Sensitivity: The amino group necessitates inert atmospheres to prevent oxidation .

  • Cyanide Handling: Strict safety protocols for cyanide-containing intermediates.

Pharmacological and Material Science Applications

Antibiotic Development

The compound’s ability to inhibit bacterial efflux pumps has been hypothesized based on structural analogs. For example, nitrile-containing pyridines disrupt membrane proteins in Staphylococcus aureus, potentiating existing antibiotics .

Antiviral Activity

In silico studies suggest that the electron-deficient pyridine core may bind to viral protease active sites. Molecular docking simulations with SARS-CoV-2 main protease (Mᵖʳᵒ) show moderate binding affinity (ΔG = -7.2 kcal/mol) .

Fluorescent Probes

Functionalization at the amino group produces Schiff base ligands for metal ion detection. A zinc(II) complex derived from 6-amino-5-methoxypicolinonitrile exhibits strong blue emission (λₑₘ = 450 nm) with quantum yield Φ = 0.42 .

Hazard CodeRisk StatementPrecautionary Measures
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationEmploy fume hoods

Future Research Directions

Unresolved Questions

  • Metabolic Pathways: CYP450 isoform interactions remain uncharacterized.

  • Environmental Fate: Biodegradation kinetics in aquatic systems.

  • Solid-State Properties: Polymorphism and crystallinity effects on formulation.

Collaborative Opportunities

  • Academic-Industry Partnerships: High-throughput screening for kinase inhibition.

  • Government Grants: NIH R01 proposals targeting neglected tropical diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator